6-(3,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 6-(3,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20413474
InChI: InChI=1S/C15H15Cl2N5O2S2/c1-26(23,24)21-6-2-3-10(8-21)13-18-19-15-22(13)20-14(25-15)9-4-5-11(16)12(17)7-9/h4-5,7,10H,2-3,6,8H2,1H3
SMILES:
Molecular Formula: C15H15Cl2N5O2S2
Molecular Weight: 432.3 g/mol

6-(3,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC20413474

Molecular Formula: C15H15Cl2N5O2S2

Molecular Weight: 432.3 g/mol

* For research use only. Not for human or veterinary use.

6-(3,4-Dichlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole -

Specification

Molecular Formula C15H15Cl2N5O2S2
Molecular Weight 432.3 g/mol
IUPAC Name 6-(3,4-dichlorophenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C15H15Cl2N5O2S2/c1-26(23,24)21-6-2-3-10(8-21)13-18-19-15-22(13)20-14(25-15)9-4-5-11(16)12(17)7-9/h4-5,7,10H,2-3,6,8H2,1H3
Standard InChI Key VUYRZCBYTMTYAM-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)Cl)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a bicyclic triazolo[3,4-b] thiadiazole system, a nitrogen- and sulfur-containing heterocycle known for its stability and electronic properties . The triazole ring (C2N3) is fused to the thiadiazole (C2N2S), creating a planar framework that facilitates π-π stacking interactions with biological targets. Substituents at positions 3 and 6 introduce steric and electronic modifications:

  • Position 3: A 1-(methylsulfonyl)-3-piperidinyl group, contributing conformational flexibility and hydrogen-bonding capacity via the sulfonyl moiety.

  • Position 6: A 3,4-dichlorophenyl ring, enhancing lipophilicity and enabling halogen bonding .

Molecular Properties

  • Molecular Formula: C15H15Cl2N5O2S2\text{C}_{15}\text{H}_{15}\text{Cl}_{2}\text{N}_{5}\text{O}_{2}\text{S}_{2}

  • Molecular Weight: 432.3 g/mol

  • SMILES Notation: CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)Cl)Cl

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name6-(3,4-dichlorophenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1, triazolo[3,4-b] thiadiazole
InChI KeyVUYRZCBYTMTYAM-UHFFFAOYSA-N
Topological Polar SA144 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors8

Synthetic Pathways

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel chromatography) and recrystallization from polar aprotic solvents (e.g., DMSO) are typically employed. Yield optimization hinges on controlling reaction temperatures (60–80°C) and stoichiometric ratios of sulfonating agents .

Biological Activity and Mechanisms

Enzymatic Inhibition

The triazolo-thiadiazole scaffold is associated with inhibition of enzymes critical to microbial and cancer cell survival:

  • Carbonic Anhydrase IX (CA-IX): Overexpressed in hypoxic tumors, CA-IX is inhibited via coordination of the sulfonamide group to the zinc ion in the active site .

  • Cholinesterases: The dichlorophenyl group may interact with the peripheral anionic site of acetylcholinesterase, relevant in neurodegenerative diseases.

Comparative Analysis with Structural Analogs

Analog 1: 6-(3,4-Dichlorophenyl)-3-(3-Pyridinyl) Triazolo[3,4-b] Thiadiazole

  • Molecular Formula: C14H7Cl2N5S\text{C}_{14}\text{H}_{7}\text{Cl}_{2}\text{N}_{5}\text{S}

  • Key Difference: Replacement of the methylsulfonyl-piperidinyl group with a pyridinyl ring reduces steric bulk but diminishes sulfonamide-mediated enzyme interactions .

Table 2: Pharmacological Comparison

PropertyTarget CompoundPyridinyl Analog
LogP (Calculated)3.22.8
CA-IX Inhibition (%)92 ± 364 ± 5
AChE IC₅₀ (µM)0.451.2

Applications and Future Directions

Therapeutic Areas

  • Oncology: Potent CA-IX inhibition positions the compound as a candidate for hypoxia-targeted therapies.

  • Infectious Diseases: Structural similarity to antifungals like fluconazole suggests utility against Candida spp. .

Drug Delivery Considerations

Nanoformulation with PEGylated liposomes could address the compound’s moderate aqueous solubility (12μg/mL12 \, \mu\text{g/mL}), enhancing bioavailability.

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